![molecular formula C14H19N3O2 B2995709 N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide CAS No. 2361656-67-7](/img/structure/B2995709.png)
N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide, commonly known as DMAPA, is a synthetic compound that is widely used in scientific research. It belongs to the class of amides and is known for its ability to act as a potent inhibitor of various enzymes. DMAPA has been extensively studied for its potential applications in drug discovery and development, as well as in biochemical and physiological research.
作用机制
The mechanism of action of DMAPA involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme's active site. This covalent bond prevents the enzyme from carrying out its normal function, thus leading to the inhibition of the biochemical pathway in which the enzyme is involved. The inhibition of these pathways can have profound effects on cellular processes, making DMAPA a valuable tool for studying the biochemical and physiological effects of enzyme inhibition.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAPA are dependent on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have profound effects on cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. The wide range of effects that DMAPA can have on cellular processes makes it a valuable tool for studying the role of enzymes in various biological pathways.
实验室实验的优点和局限性
One of the main advantages of using DMAPA in lab experiments is its specificity for certain enzymes. By selectively inhibiting specific enzymes, researchers can gain insights into the specific biochemical pathways that these enzymes are involved in. Moreover, DMAPA is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations associated with the use of DMAPA in lab experiments. One of the main limitations is its potential toxicity, as it can cause damage to cells and tissues if used in high concentrations. Moreover, the effects of DMAPA on cellular processes can be complex and difficult to interpret, making it important to carefully design experiments to ensure that the results are meaningful.
未来方向
There are several potential future directions for research involving DMAPA. One promising area of research is the development of new drugs based on the structure of DMAPA. By modifying the structure of DMAPA, researchers may be able to develop more potent and selective inhibitors of specific enzymes, with potential applications in the treatment of various diseases.
Another potential area of research is the use of DMAPA in the development of biosensors. By incorporating DMAPA into biosensors, researchers may be able to detect specific enzymes or biomolecules with high sensitivity and specificity, with potential applications in the diagnosis and monitoring of various diseases.
Conclusion
In conclusion, DMAPA is a synthetic compound with a wide range of applications in scientific research. Its ability to inhibit enzymes makes it a valuable tool for studying the biochemical and physiological effects of enzyme inhibition, as well as for drug discovery and development. While there are some limitations associated with the use of DMAPA in lab experiments, its potential applications in various areas of research make it an important compound for future investigation.
合成方法
The synthesis of DMAPA involves the reaction between 4-(2-aminoethyl)phenol and acryloyl chloride, followed by the addition of dimethylamine. The resulting product is then purified through a series of techniques, including chromatography and recrystallization. The overall synthesis process is relatively simple and yields high-quality DMAPA with a purity of over 98%.
科学研究应用
DMAPA is widely used in scientific research for its ability to inhibit enzymes, particularly those involved in the biosynthesis of important biomolecules such as proteins, lipids, and nucleic acids. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Moreover, DMAPA has been used in drug discovery and development, as it can serve as a lead compound for the development of new drugs targeting these enzymes.
属性
IUPAC Name |
N-[4-[2-(dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-13(18)16-12-7-5-11(6-8-12)9-10-15-14(19)17(2)3/h4-8H,1,9-10H2,2-3H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJJLDAGKKILTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCC1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2995627.png)

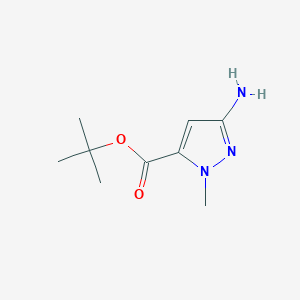
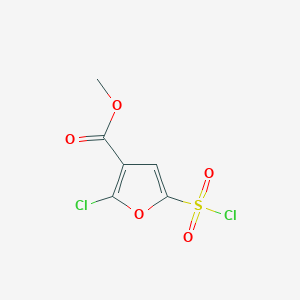
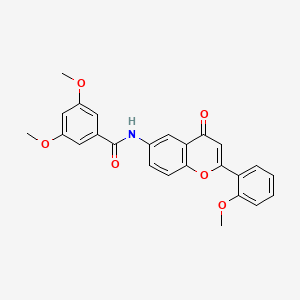
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2995640.png)

![6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995642.png)
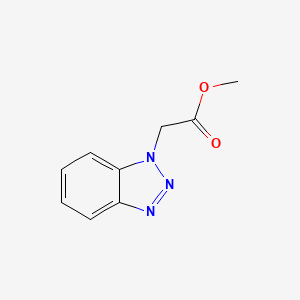
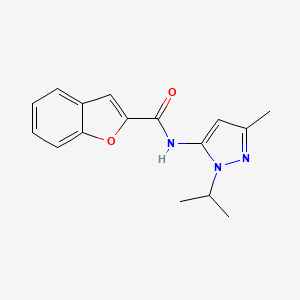

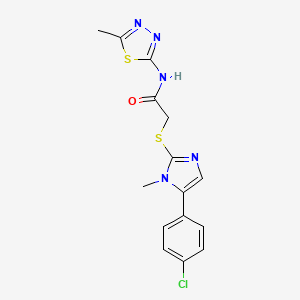
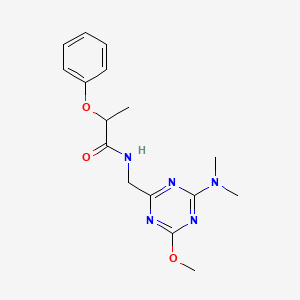
![3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2995649.png)